Demethoxy-7-O-methylcapillarisin
Description
Chemical Identity and Classification
Demethoxy-7-O-methylcapillarisin possesses a well-defined chemical identity characterized by specific molecular parameters and structural features. The compound carries the PubChem identifier 71391689 and is systematically catalogued under the Chemical Abstracts Service number 61854-37-3. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one.
The molecular composition of this compound consists of sixteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms, resulting in the molecular formula C16H12O6. The compound exhibits a molecular weight of 300.26 grams per mole, as computed by PubChem analytical systems. The structural arrangement features a chromone backbone with specific hydroxyl and methoxy substitutions that define its chemical behavior and biological activity.
From a taxonomic perspective within chemical classification systems, this compound belongs to the broader category of phenylpropanoids and polyketides, specifically falling under the subcategory of coumarins and derivatives. This classification reflects its biosynthetic origin and structural characteristics shared with related natural products. The compound is further categorized as a phenolic compound, which aligns with its observed chemical properties and reactivity patterns.
Table 1: Chemical Properties of this compound
The structural configuration includes multiple functional groups that contribute to its chemical identity. The compound features hydroxyl groups at positions 5 and on the phenoxy ring, along with a methoxy group at position 7 of the chromone core. This specific substitution pattern distinguishes this compound from related compounds within the capillarisin family and contributes to its unique pharmacological profile.
Historical Context of Discovery
The discovery and characterization of this compound represents a relatively recent advancement in natural product chemistry, with initial documentation appearing in chemical databases during the early 21st century. According to PubChem records, the compound was first created in chemical databases on May 22, 2013, with subsequent modifications and updates occurring as recently as May 10, 2025. This timeline reflects the ongoing refinement of chemical data and structural information as analytical techniques continue to advance.
The compound was first isolated and characterized from the leaves of Mimosa tenuiflora, a plant species belonging to the Fabaceae family. This initial discovery was part of a comprehensive phytochemical investigation aimed at identifying bioactive 2-phenoxychromones from this traditional medicinal plant. The structural elucidation process involved sophisticated analytical techniques, including spectroscopic analysis and single-crystal diffraction studies to confirm the proposed molecular structure.
Following its initial identification in Mimosa tenuiflora, subsequent research efforts revealed the presence of this compound in additional plant species. The compound was later identified in Artemisia scoparia, where it was isolated from herbal materials and characterized as part of broader phytochemical screening programs. This discovery expanded the known botanical sources of the compound and provided insights into its biosynthetic distribution across different plant families.
Table 2: Historical Timeline of this compound Discovery
The historical development of knowledge regarding this compound demonstrates the evolutionary nature of natural product research. Early studies focused primarily on structural identification and characterization, while more recent investigations have expanded to include comprehensive analytical profiling using liquid chromatography coupled with mass spectrometry techniques. These advanced analytical approaches have facilitated the identification of the compound in additional plant sources and enabled detailed studies of its chemical behavior.
Taxonomic Significance in Natural Product Chemistry
This compound demonstrates remarkable taxonomic significance within natural product chemistry, serving as a chemotaxonomic marker across diverse plant families. The compound's distribution pattern provides valuable insights into evolutionary relationships and biosynthetic pathways among different plant species. Its presence has been documented in multiple botanical families, including Berberidaceae, Asteraceae, and Fabaceae, indicating either convergent evolution of biosynthetic pathways or ancient shared metabolic machinery.
Within the Berberidaceae family, this compound has been identified in Vancouveria hexandra, commonly known as white inside-out flower or duckfoot. This perennial herb, native to southwestern British Columbia, western Washington, Oregon, and northwestern California, represents a significant botanical source for the compound. The presence of this compound in Vancouveria hexandra contributes to the chemical characterization of this understory herb typically found in moist, shady Douglas fir forests.
The Asteraceae family, particularly the genus Artemisia, represents another significant taxonomic group containing this compound. The compound has been isolated from Artemisia scoparia, where it occurs alongside numerous other bioactive compounds including flavonoids, coumarins, and phenolic acids. The extensive chemical diversity within Artemisia species, including the presence of this compound, reflects the taxonomic complexity and evolutionary adaptations within this economically and medicinally important plant genus.
Table 3: Taxonomic Distribution of this compound
The identification of this compound in Artemisia rupestris further reinforces its significance within the Asteraceae family. Advanced analytical techniques, including liquid chromatography coupled with electrospray ionization tandem mass spectrometry, have facilitated the comprehensive characterization of phenolic compounds in Artemisia rupestris extracts. These studies have revealed the compound as part of a complex mixture of 2-phenoxychromones, flavonoids, and sesquiterpenoids, demonstrating the chemical diversity within this taxonomic group.
The presence of this compound in Mimosa tenuiflora of the Fabaceae family represents a particularly interesting case of cross-family distribution. This tropical leguminous plant, traditionally known as tepescohuite in Mexican folk medicine, produces this compound alongside other novel 2-phenoxychromones. The structural characterization of these compounds from Mimosa tenuiflora has contributed significantly to understanding the biosynthetic capabilities of the Fabaceae family in producing complex phenolic compounds.
Research Importance in Phytochemistry
The research importance of this compound in phytochemistry extends across multiple dimensions, encompassing structural chemistry, biosynthetic studies, and analytical methodology development. As a representative member of the 2-phenoxychromone class, this compound serves as a model system for understanding the biosynthetic pathways leading to complex phenolic compounds in plants. The structural complexity of this compound, featuring multiple hydroxyl and methoxy substituents on a chromone backbone with phenoxy linkage, provides insights into the enzymatic mechanisms responsible for such sophisticated molecular architectures.
Analytical chemistry has benefited significantly from studies involving this compound, particularly in the development of mass spectrometric fragmentation patterns for 2-phenoxychromones. Research utilizing liquid chromatography coupled with negative electrospray ionization tandem mass spectrometry has established characteristic fragmentation pathways for this compound class. These analytical developments have enabled the identification of novel derivatives and glycosylated forms of this compound in plant extracts, including hexosylglucuronide, pentosylhexoside, and deoxyhexosylhexoside conjugates.
The compound has contributed to advancing understanding of plant secondary metabolite diversity within traditional medicinal systems. Studies investigating Artemisia scoparia, a plant widely used in traditional folk medicine for liver diseases and inflammatory conditions, have identified this compound as one of numerous bioactive constituents. This research has provided scientific validation for traditional uses and has opened new avenues for investigating plant-based therapeutic compounds.
Table 4: Research Applications of this compound in Phytochemistry
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNDYPDNBEAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20813518 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-37-3 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Source Material and Preliminary Extraction
Demethoxy-7-O-methylcapillarisin is predominantly extracted from the aerial parts of Artemisia scoparia, a plant traditionally used in herbal medicine. The dried herb undergoes maceration in polar solvents such as methanol or ethanol to solubilize phenolic constituents. Sequential solvent partitioning—often using chloroform, ethyl acetate, and water—enriches the extract with target flavonoids.
Chromatographic Purification
Crude extracts are further refined using column chromatography with silica gel or Sephadex LH-20. BioCrick’s technical documentation emphasizes the use of preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for isolating high-purity this compound. For instance, a Shimadzu LC-20AD system equipped with a SUPELCOSIL ABZ+Plus column (25 cm × 22.1 cm; 5 μm) achieves separation using a gradient of methanol and ultrapure water with 0.05% formic acid. This method yields 4.3 mg of compound per run, with a purity exceeding 95%.
Table 1: Optimized HPLC Parameters for this compound Isolation
| Parameter | Specification |
|---|---|
| Column | SUPELCOSIL ABZ+Plus (25 cm × 22.1 cm) |
| Mobile Phase | Methanol/Water + 0.05% formic acid |
| Flow Rate | 17 mL/min |
| Gradient Program | 50:50 to 95:5 over 45 minutes |
| Detection Wavelength | 254 nm |
Synthetic Approaches and Chemical Modification
Semi-Synthetic Derivatization
While natural extraction remains the primary source, semi-synthetic routes have been explored to enhance yield. Starting from capillarisin, demethylation using boron tribromide (BBr₃) in dichloromethane selectively removes methoxy groups at the C7 position. Subsequent methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) reintroduces the O-methyl group at the desired position, achieving a synthetic yield of 68%.
Solubility and Stability Considerations
This compound exhibits limited aqueous solubility (0.1 mg/mL in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) at 50 mg/mL. GlpBio’s formulation guidelines recommend preparing stock solutions in DMSO for long-term storage at -80°C, with stability maintained for up to six months. For in vitro assays, dilution in culture media containing ≤0.1% DMSO prevents precipitation.
Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| Methanol | 30 |
| Ethyl Acetate | 25 |
| Water | 0.1 |
Formulation Strategies for Experimental Use
Stock Solution Preparation
BioCrick’s protocols outline precise stock solution preparation to ensure reproducibility. For a 10 mM solution, 3.33 mg of this compound is dissolved in 1 mL of DMSO, followed by vortexing and sonication at 37°C for 10 minutes. Aliquots are stored at -20°C in amber vials to prevent photodegradation.
Table 3: Stock Solution Preparation Guidelines
| Desired Concentration | Mass (mg) | Volume (mL) |
|---|---|---|
| 1 mM | 0.333 | 1 |
| 5 mM | 1.665 | 1 |
| 10 mM | 3.33 | 1 |
In Vivo Formulation for Animal Studies
GlpBio’s in vivo formulation calculator provides a stepwise protocol for administering the compound to animal models. A typical formulation involves dissolving 5 mg of this compound in 100 μL of DMSO, followed by sequential addition of PEG300 (300 μL), Tween 80 (50 μL), and ddH₂O (550 μL). The final solution is filtered through a 0.22 μm membrane to ensure sterility before intraperitoneal injection.
Quality Control and Analytical Characterization
Purity Assessment via NMR and HPLC
Batch purity is verified using ¹H-NMR and ¹³C-NMR spectroscopy, with characteristic signals at δ 6.25 ppm (aromatic protons) and δ 163 ppm (carbonyl carbons). HPLC-UV analysis at 254 nm confirms the absence of impurities, with a retention time of 22.5 minutes under the conditions described in Table 1.
Applications in Research and Industrial Contexts
Pharmacological Studies
This compound is cited in studies investigating its anti-inflammatory and hepatoprotective properties, with institutions like Harvard University and the University of Zurich utilizing BioCrick-sourced batches. Recent work at Calcutta University demonstrated its inhibition of NF-κB signaling at IC₅₀ = 12.3 μM .
Chemical Reactions Analysis
Types of Reactions: Demethoxy-7-O-methylcapillarisin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Demethoxy-7-O-methylcapillarisin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against influenza A virus.
Industry: Utilized in the development of antiviral drugs and supplements.
Mechanism of Action
The mechanism by which Demethoxy-7-O-methylcapillarisin exerts its antiviral effects involves the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. This activation leads to the up-regulation of HO-1 expression, which in turn activates the interferon response and induces the expression of interferon-stimulated genes. These genes play a crucial role in inhibiting influenza virus replication .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between Demethoxy-7-O-methylcapillarisin and its closest analogs:
Key Observations :
- Demethoxycapillarisin (C₁₅H₁₀O₆) is a direct analog lacking the 7-O-methyl group, resulting in reduced molecular weight (286.24 vs. 300.27) .
- Larger compounds like 8,3'-Diprenylapigenin (C₂₅H₂₆O₅) and Toxicarolisoflavone (C₂₃H₂₂O₇) exhibit extended hydrophobic side chains or aromatic systems, which may enhance membrane permeability but reduce aqueous solubility .
Discrepancies and Notes
- Purity Data : While this compound is marketed as a research standard, its purity is inconsistently documented. For example, erroneously lists its formula as C₃₅H₅₂O₅ , conflicting with authoritative sources .
- Synthetic Accessibility : Methylation at the 7-O position in this compound may improve metabolic stability compared to Demethoxycapillarisin, though comparative pharmacokinetic studies are lacking.
Biological Activity
Demethoxy-7-O-methylcapillarisin (DMO-CAP) is a flavonoid compound derived from the plant Artemisia rupestris L. This article explores its biological activities, focusing on its antioxidant, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.
1. Antioxidant Activity
Flavonoids are known for their antioxidant properties, which play a crucial role in mitigating oxidative stress and related diseases. DMO-CAP exhibits significant antioxidant activity, which can be quantified using various methods.
Table 1: Antioxidant Activity of DMO-CAP
| Method | IC50 Value (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 15.2 |
| ABTS Radical Scavenging | 12.8 |
| FRAP Assay | 18.5 |
These values indicate that DMO-CAP effectively scavenges free radicals, thereby preventing cellular damage associated with oxidative stress.
2. Anti-inflammatory Properties
DMO-CAP has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.
- Cytokine Modulation : DMO-CAP reduces levels of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro.
- Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in inflammation.
Case Study
A study investigated the effects of DMO-CAP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent .
3. Antiviral Activity
Recent studies have highlighted the antiviral properties of DMO-CAP, particularly against influenza viruses.
DMO-CAP inhibits influenza A virus (IAV) replication through the activation of heme oxygenase-1 (HO-1), which enhances the immune response against viral infections. The compound was tested against various strains of IAV, including oseltamivir-resistant strains.
Table 2: Antiviral Efficacy of DMO-CAP
| Virus Strain | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| H1N1 | 25 | 8.0 |
| H3N2 | 30 | 7.5 |
| H7N9 | 20 | 9.0 |
The selectivity index indicates that DMO-CAP has a favorable safety profile while effectively inhibiting viral replication .
4. Conclusion
This compound demonstrates promising biological activities, particularly as an antioxidant, anti-inflammatory, and antiviral agent. Its ability to modulate key biological pathways suggests potential therapeutic applications in treating oxidative stress-related diseases and viral infections.
Q & A
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) clarify the mechanism of action of this compound?
- Methodological Answer : Integrate RNA-seq data to identify differentially expressed genes and pathway enrichment (e.g., KEGG, GO). Validate protein targets using pull-down assays or thermal shift assays. Cross-correlate with metabolomic profiles to map upstream/downstream effects .
Data Presentation and Reproducibility
Q. What are best practices for reporting contradictory or null results in studies involving this compound?
- Methodological Answer : Transparently document all experimental parameters (e.g., reagent lots, equipment calibration). Use supplemental materials for raw data and negative controls. Apply statistical rigor (e.g., power analysis, Bonferroni correction) to avoid Type I/II errors. Cite conflicting literature and propose hypotheses for discrepancies .
Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?
- Methodological Answer : Include step-by-step protocols, raw spectral data (e.g., NMR FID files), and computational scripts (e.g., R/Python). Annotate datasets with metadata (e.g., instrument settings, software versions). Use open-access repositories (e.g., Zenodo, Figshare) for long-term accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
